molecular formula C15H13NO B12625288 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-35-2

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12625288
CAS No.: 920300-35-2
M. Wt: 223.27 g/mol
InChI Key: RYCAIINQKSQVRI-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in a solvent like methanol . The reaction conditions often require stirring at room temperature until the reactants are fully mixed, followed by the addition of the base and continued stirring to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization from hot methanol can be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindolones depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Properties

CAS No.

920300-35-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-prop-2-enyl-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C15H13NO/c1-2-5-13-12-9-8-10-6-3-4-7-11(10)14(12)15(17)16-13/h2-4,6-9,13H,1,5H2,(H,16,17)

InChI Key

RYCAIINQKSQVRI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1

Origin of Product

United States

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